molecular formula C24H31BrN4O3 B11066603 ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-1-cyclohexyl-5-hydroxy-1H-indole-3-carboxylate

ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-1-cyclohexyl-5-hydroxy-1H-indole-3-carboxylate

Cat. No.: B11066603
M. Wt: 503.4 g/mol
InChI Key: KDPBUHMFKLXYKZ-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-1-CYCLOHEXYL-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a bromine atom, a cyanomethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-1-CYCLOHEXYL-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, including the formation of the indole core, bromination, and the introduction of the piperazine and cyanomethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-1-CYCLOHEXYL-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under controlled temperatures and pressures to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the bromine atom can result in various substituted indole derivatives.

Scientific Research Applications

ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-1-CYCLOHEXYL-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-1-CYCLOHEXYL-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with different substituents, such as:

Uniqueness

ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-1-CYCLOHEXYL-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H31BrN4O3

Molecular Weight

503.4 g/mol

IUPAC Name

ethyl 6-bromo-2-[[4-(cyanomethyl)piperazin-1-yl]methyl]-1-cyclohexyl-5-hydroxyindole-3-carboxylate

InChI

InChI=1S/C24H31BrN4O3/c1-2-32-24(31)23-18-14-22(30)19(25)15-20(18)29(17-6-4-3-5-7-17)21(23)16-28-12-10-27(9-8-26)11-13-28/h14-15,17,30H,2-7,9-13,16H2,1H3

InChI Key

KDPBUHMFKLXYKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3CCCCC3)CN4CCN(CC4)CC#N

Origin of Product

United States

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